

# Application Note: Thermogravimetric Analysis of Hydrogen Desorption from Lithium Hydride

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## Compound of Interest

Compound Name: Lithium;hydron

Cat. No.: B1232716

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## Introduction

Lithium hydride (LiH) is a promising material for hydrogen storage due to its high gravimetric hydrogen density of 12.6 wt%. However, the high thermal stability of LiH necessitates elevated temperatures for hydrogen release, posing a significant challenge for its practical application in onboard hydrogen storage systems for fuel cell vehicles and other portable applications. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the hydrogen desorption properties of LiH. It measures the mass loss of a sample as a function of temperature under a controlled atmosphere, providing critical data on decomposition temperatures, hydrogen release capacity, and desorption kinetics. This application note provides a detailed protocol for the thermogravimetric analysis of hydrogen desorption from pure LiH, aimed at researchers, scientists, and professionals in the fields of materials science and drug development who are exploring advanced hydrogen storage solutions. Due to its high reactivity with air and moisture, proper handling of LiH in an inert atmosphere is crucial for obtaining accurate and reproducible results.<sup>[1][2]</sup>

## Materials and Methods

### Materials and Reagents

- Lithium Hydride (LiH) powder (95% purity or higher)
- High-purity inert gas (Argon or Helium, 99.999%)
- Crucibles: Alumina (Al<sub>2</sub>O<sub>3</sub>) or other inert material compatible with LiH at high temperatures.

## Equipment

- Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) is recommended for evolved gas analysis.
- Inert atmosphere glove box (<1 ppm O<sub>2</sub>, <1 ppm H<sub>2</sub>O)
- Microbalance
- Mortar and pestle (agate or alumina)
- Spatula and other necessary handling tools

## Experimental Protocols

### Sample Preparation

Caution: Lithium hydride is highly reactive and pyrophoric upon contact with moisture. All sample handling and preparation must be performed inside a controlled inert atmosphere glove box.<sup>[1][2]</sup>

- **Material Transfer:** Transfer the required amount of LiH powder from its storage container into a clean, dry agate or alumina mortar inside the glove box.
- **Grinding (if necessary):** If the LiH is in a coarse form, gently grind the powder using the mortar and pestle to ensure a fine, homogeneous particle size. This increases the surface area and promotes uniform heat distribution during TGA analysis.
- **Sample Weighing:** Using a microbalance inside the glove box, accurately weigh approximately 5-10 mg of the fine LiH powder into a pre-tared alumina crucible. Record the exact mass.
- **Crucible Sealing/Transfer:** If the TGA instrument is not located inside the glove box, use a sealed TGA pan or a transfer vessel to transport the crucible from the glove box to the TGA autosampler without exposing it to the ambient atmosphere.

### Thermogravimetric Analysis (TGA)

- **Instrument Setup:**

- Place the crucible containing the LiH sample into the TGA instrument's autosampler or manually load it onto the balance mechanism.
- Ensure the TGA furnace is clean and properly calibrated for mass and temperature.
- Purging: Purge the TGA furnace with a high-purity inert gas (Argon or Helium) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air and moisture.
- TGA Method Parameters:
  - Initial Temperature: 30 °C
  - Heating Rate: A typical heating rate for initial screening is 10 °C/min. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.[\[3\]](#)
  - Final Temperature: 800 °C (Pristine LiH has a high decomposition temperature, reported to be around 686 °C or 959 K).[\[4\]](#)
  - Atmosphere: Continue purging with the inert gas (Argon or Helium) at a constant flow rate throughout the experiment.
- Data Acquisition: Start the TGA experiment and record the mass loss and temperature profile. If a coupled MS is used, monitor the signal for hydrogen ( $m/z = 2$ ) to confirm that the mass loss corresponds to hydrogen desorption.

## Data Presentation

The quantitative data obtained from the TGA of pure LiH under different heating rates are summarized in the table below. The onset temperature is defined as the temperature at which significant mass loss begins, and the peak desorption temperature corresponds to the temperature of the maximum rate of mass loss from the derivative thermogravimetry (DTG) curve.

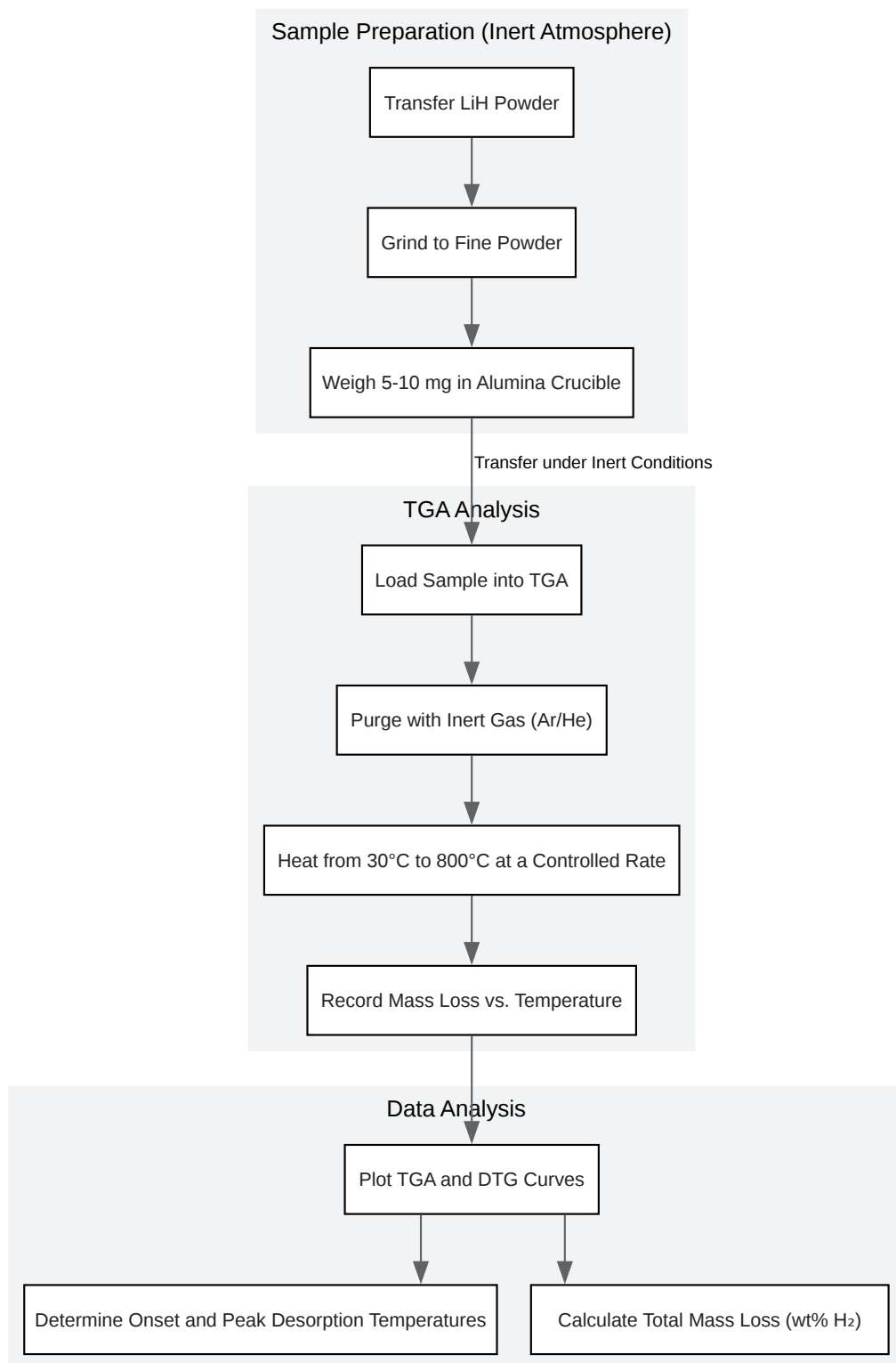
Heating Rate (°C/min)	Onset Desorption Temperature (°C)	Peak Desorption Temperature (°C)	Total Mass Loss (wt%)	Theoretical Hydrogen Content (wt%)
5	~650	~680	~12.5	12.6
10	~665	~695	~12.5	12.6
15	~675	~705	~12.4	12.6
20	~685	~715	~12.4	12.6

Note: The above data is representative and may vary depending on the specific characteristics of the LiH sample and the experimental conditions.

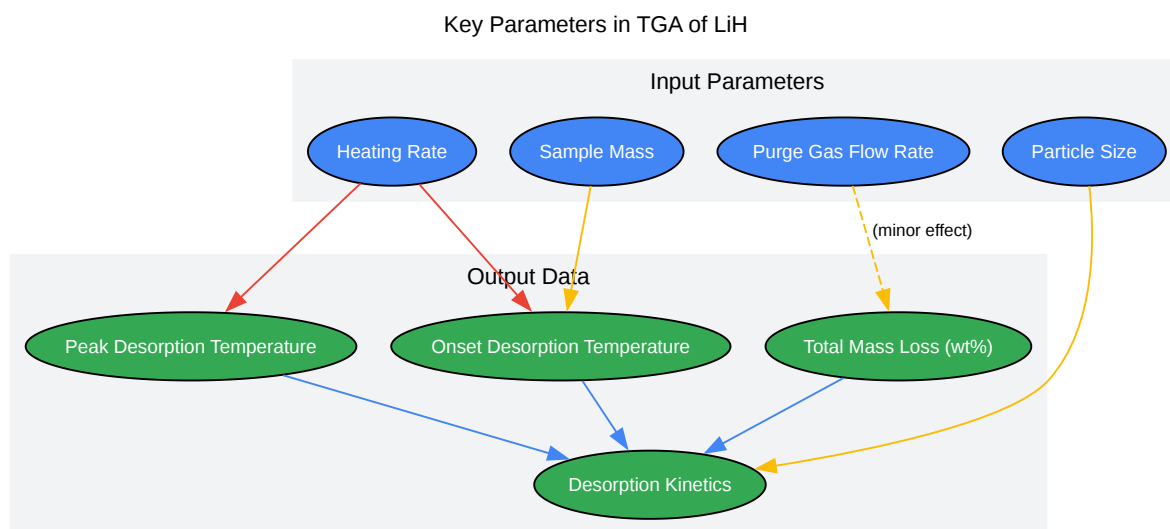
## Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the TGA of LiH and the logical relationships between key experimental parameters and the resulting data.

## Experimental Workflow for TGA of LiH

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Caption: Workflow for TGA of LiH.



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Caption: Key parameters in TGA of LiH.

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